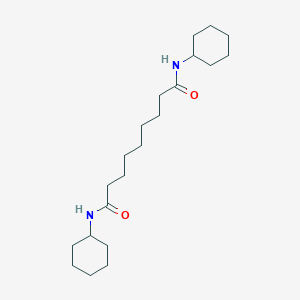

N,N'-dicyclohexylnonanediamide

Description

Structure

3D Structure

Properties

CAS No. |

50905-03-8 |

|---|---|

Molecular Formula |

C21H38N2O2 |

Molecular Weight |

350.5g/mol |

IUPAC Name |

N,N'-dicyclohexylnonanediamide |

InChI |

InChI=1S/C21H38N2O2/c24-20(22-18-12-6-4-7-13-18)16-10-2-1-3-11-17-21(25)23-19-14-8-5-9-15-19/h18-19H,1-17H2,(H,22,24)(H,23,25) |

InChI Key |

JLDNXZQXCUMHMF-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)NC(=O)CCCCCCCC(=O)NC2CCCCC2 |

Canonical SMILES |

C1CCC(CC1)NC(=O)CCCCCCCC(=O)NC2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for N,n Dicyclohexylnonanediamide

Chemical Synthesis Routes and Techniques

The most common and direct method for synthesizing N,N'-dicyclohexylnonanediamide is through the condensation reaction of azelaic acid (nonanedioic acid) with cyclohexylamine (B46788). acs.org This reaction typically requires the activation of the carboxylic acid groups of azelaic acid to facilitate the nucleophilic attack by the amine.

One established technique involves the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). libretexts.orgnumberanalytics.com In this approach, azelaic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by cyclohexylamine to form the desired diamide (B1670390) and dicyclohexylurea (DCU) as a byproduct. libretexts.orgresearchgate.net

Another synthetic route utilizes the conversion of azelaic acid to its more reactive derivative, azelaoyl chloride. This is typically achieved by reacting azelaic acid with a chlorinating agent like thionyl chloride (SOCl₂). vulcanchem.com The resulting azelaoyl chloride is then reacted with cyclohexylamine to produce this compound. This method often proceeds with high efficiency. vulcanchem.com

Heterogeneous Lewis acid catalysts, such as niobium pentoxide (Nb₂O₅), have also been employed for the direct synthesis of diamides from dicarboxylic acids and amines. acs.org These catalysts activate the carbonyl group of the carboxylic acid, promoting the amidation reaction. acs.org

A general reaction scheme is presented below:

Route 1: Using a Coupling Agent (e.g., DCC) HOOC-(CH₂)₇-COOH + 2 C₆H₁₁NH₂ + 2 DCC → C₆H₁₁NHCO-(CH₂)₇-CONHC₆H₁₁ + 2 DCU

Route 2: Via Acid Chloride HOOC-(CH₂)₇-COOH + 2 SOCl₂ → ClCO-(CH₂)₇-COCl + 2 SO₂ + 2 HCl ClCO-(CH₂)₇-COCl + 2 C₆H₁₁NH₂ → C₆H₁₁NHCO-(CH₂)₇-CONHC₆H₁₁ + 2 HCl

Mechanistic Insights into Diamide Bond Formation

The formation of the amide bond between a carboxylic acid and an amine is fundamentally a nucleophilic acyl substitution reaction. However, the direct reaction is often slow because the basic amine tends to deprotonate the acidic carboxylic acid, forming a highly unreactive carboxylate salt. libretexts.org To overcome this, the carboxylic acid's carbonyl group must be activated.

Role of Activating Agents and Catalysis

Activating Agents:

Coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) are widely used to facilitate amide bond formation. libretexts.orgnumberanalytics.com The mechanism involves the following steps:

The carboxylic acid adds to one of the double bonds of the carbodiimide (B86325) group in DCC.

This forms a highly reactive O-acylisourea intermediate, which is a good leaving group. libretexts.orgresearchgate.net

The amine then acts as a nucleophile, attacking the carbonyl carbon of the activated acid.

This attack leads to the formation of a tetrahedral intermediate, which subsequently collapses to form the stable amide bond and the byproduct, N,N'-dicyclohexylurea (DCU). libretexts.org DCU is sparingly soluble in many common organic solvents, which can simplify its removal from the reaction mixture.

Other activating agents include various phosphonium (B103445) and uranium salts, as well as reagents like XtalFluor-E and T3P (n-propanephosphonic acid anhydride). organic-chemistry.org

Catalysis:

Lewis acid catalysts, such as those based on titanium, zirconium, and niobium, can also promote direct amidation. acs.orgacs.org These catalysts function by coordinating to the carbonyl oxygen of the carboxylic acid. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. acs.org For instance, titanium tetrachloride (TiCl₄) has been shown to be an effective catalyst for the direct condensation of carboxylic acids and amines. nih.gov

Optimization of Reaction Conditions and Yield

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that can be optimized include:

Solvent: The choice of solvent is crucial. Dichloromethane, tetrahydrofuran, and dimethylformamide are common solvents for DCC-mediated couplings. wikipedia.org For direct thermal amidation, toluene (B28343) can be used to facilitate the removal of water via azeotropic distillation. acs.org

Temperature: The reaction temperature affects the rate of reaction and the formation of side products. DCC couplings are often initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature. highfine.com

Stoichiometry: The molar ratio of the reactants (azelaic acid, cyclohexylamine, and coupling agent/catalyst) is a critical factor. Using equimolar amounts of the carboxylic acid and amine is common, while a slight excess of the coupling agent may be used to ensure complete reaction. organic-chemistry.orgacs.org

Catalyst Loading: In catalyzed reactions, the amount of catalyst used can significantly impact the reaction rate and yield. Optimization studies are often performed to determine the ideal catalyst loading.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Reactant A | Azelaic Acid | Azelaic Acid | Azelaoyl Chloride |

| Reactant B | Cyclohexylamine | Cyclohexylamine | Cyclohexylamine |

| Coupling Agent/Catalyst | DCC | Nb₂O₅ | None |

| Solvent | Dichloromethane | Toluene | Dichloromethane |

| Temperature | 0°C to Room Temp | Reflux | Room Temperature |

| Typical Yield | High | Moderate to High | High |

Purity Assessment and Isolation Methodologies

After the synthesis, the crude this compound must be isolated and purified to remove unreacted starting materials, byproducts, and residual solvent.

Isolation:

A common initial step is filtration, especially when a sparingly soluble byproduct like DCU is formed in DCC-mediated reactions. Following filtration, the solvent is typically removed under reduced pressure (e.g., rotary evaporation).

Purification:

Washing/Extraction: The crude product can be washed with acidic and basic aqueous solutions to remove unreacted amine and carboxylic acid, respectively.

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it has high solubility, and then allowed to cool slowly. The desired compound crystallizes out, leaving impurities behind in the solvent. vulcanchem.com

Chromatography: Column chromatography can be employed for high-purity applications, separating the desired product from closely related impurities based on their differential adsorption to a stationary phase. highfine.com

Purity Assessment:

The purity of the final product is typically assessed using a combination of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and identify any impurities. acs.org For example, in the ¹³C NMR spectrum, the peak corresponding to the carbonyl carbon of the amide group is expected around 172 ppm. acs.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the molecule. Key peaks for this compound would include the N-H stretch (around 3300 cm⁻¹) and the C=O stretch of the amide group (around 1650 cm⁻¹). acs.org

Melting Point Analysis: A sharp and well-defined melting point is indicative of a pure compound.

Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound.

| Analytical Technique | Purpose | Expected Result for this compound |

| ¹³C NMR | Structural confirmation, impurity detection | Peak for amide C=O around 172 ppm acs.org |

| FTIR | Functional group identification | N-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹) acs.org |

| Melting Point | Purity assessment | Sharp, defined melting range |

| Mass Spectrometry | Molecular weight confirmation | Peak corresponding to the molecular mass |

Advanced Characterization of Molecular and Supramolecular Structures

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the synthesized structure of N,N'-dicyclohexylnonanediamide, ensuring the correct linkages have been formed between the nonanedioyl chloride (or azelaic acid) backbone and the cyclohexylamine (B46788) moieties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹³C NMR is particularly useful for confirming that the synthesis reactions were successful and that the expected product has been formed. nih.gov It works by probing the magnetic properties of atomic nuclei, providing data on the chemical environment of each carbon atom.

The structure of this compound features several distinct carbon environments which are expected to give rise to a predictable pattern of signals in a ¹³C NMR spectrum. The key expected resonances include those from the carbonyl group of the amide, the various carbons of the cyclohexyl rings, and the methylene (B1212753) carbons of the nine-carbon aliphatic chain. The chemical shift, measured in parts per million (ppm), for each signal corresponds to a specific type of carbon atom.

Table 1: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Carbon Atom | Expected Chemical Shift (δ) ppm |

| Amide Carbonyl | C=O | 170-175 |

| Cyclohexyl | C-N | 45-55 |

| Cyclohexyl | C-C (ring) | 25-35 |

| Nonane (B91170) Chain | -CH₂- (adjacent to C=O) | 35-40 |

| Nonane Chain | -CH₂- (internal) | 25-30 |

Note: These are general, expected ranges. Actual values may vary based on solvent and other experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. iitk.ac.inupi.edu For this compound, Fourier Transform Infrared (FTIR) spectroscopy is used to confirm the presence of the characteristic amide linkages and the aliphatic nature of the rest of the molecule. nih.gov

The IR spectrum of a secondary amide like this compound is distinguished by several key absorption bands. The most prominent of these is the C=O stretching vibration, known as the Amide I band. Another important feature is the N-H bending vibration coupled with C-N stretching, known as the Amide II band. Additionally, characteristic C-H stretching vibrations from the cyclohexyl and nonane chain methylene groups are expected.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Vibration Type | Functional Group | Region (cm⁻¹) | Intensity |

| N-H Stretch | Amide | 3350-3250 | Strong |

| C-H Stretch | Alkane (Cyclohexyl & Nonane) | 3000-2850 | Strong |

| C=O Stretch (Amide I) | Amide | 1680-1630 | Strong |

| N-H Bend (Amide II) | Amide | 1570-1515 | Strong |

| C-N Stretch | Amide | 1300-1200 | Medium |

Source: General functional group correlation tables. instanano.comazooptics.comuc.edu

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nih.govrsc.org For this compound, MS would confirm the molecular mass and the fragmentation would be expected to follow patterns characteristic of aliphatic secondary amides.

Upon ionization, the molecule would form a molecular ion [M]⁺ or a protonated molecule [M+H]⁺, whose m/z value should correspond to the compound's molecular weight. Subsequent fragmentation often involves cleavage of the weakest bonds. In amides, a common fragmentation is the α-cleavage adjacent to the carbonyl group and the cleavage of the amide (N-CO) bond. nih.govacs.org This would result in the formation of stable acylium ions and fragments corresponding to the cyclohexylamine portion.

Table 3: Predicted Mass Spectrometry Fragments for this compound (C₂₁H₃₈N₂O₂)

| Fragment Description | Proposed Structure / Formula | Predicted m/z |

| Molecular Ion | [C₂₁H₃₈N₂O₂]⁺ | 350.3 |

| Acylium Ion (C-N cleavage) | [C₉H₁₅O₂-NH-C₆H₁₁]⁺ | 252.2 |

| Cyclohexylaminium Ion | [C₆H₁₁NH₂]⁺ | 99.1 |

| Nonanedioyl fragment | [OC-(CH₂)₇-CO]⁺ | 154.1 |

Note: The molecular formula for this compound is C₂₁H₃₈N₂O₂ and its monoisotopic mass is approximately 350.29 g/mol .

Infrared (IR) Spectroscopy

Diffraction Methods for Solid-State Characterization

While spectroscopic methods define the molecular structure, diffraction techniques are used to determine how molecules are arranged in the solid state.

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid. netzsch.comprinceton.edu This technique involves directing an X-ray beam at a single crystal of the material. The resulting diffraction pattern is a unique fingerprint of the crystal's internal atomic arrangement. saromics.com Analysis of this pattern allows for the precise determination of unit cell dimensions, crystal system, space group, and the exact coordinates of every atom in the molecule.

As of the current literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported. If such a study were conducted, it would provide invaluable data, including:

Bond lengths and angles: Precise measurements of all covalent bonds and angles.

Conformation: The exact three-dimensional shape of the molecule in the solid state, including the planarity of the amide bonds and the conformation of the cyclohexyl and nonane groups.

Supramolecular Structure: Information on intermolecular interactions, such as hydrogen bonding between the amide N-H and C=O groups, which dictate how the molecules pack together to form the crystal lattice.

Thermal Analysis for Phase Transitions and Stability

Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the sample is subjected to a controlled temperature program. iitk.ac.inlabmanager.com For this compound, these methods are important for determining its suitability for applications where thermal stability is critical, such as a nucleating agent in polymers. nih.gov

Simultaneous thermal analysis, which often combines Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides comprehensive information. netzsch.comicmab.es

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It is used to determine transition temperatures such as melting point (Tₘ), crystallization temperature (T꜀), and glass transition temperature (T₉). The energy absorbed or released during these transitions (enthalpy) can also be quantified.

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA is used to determine the thermal stability and decomposition temperature of a material.

Research has confirmed that the thermal properties of this compound have been investigated to assess its melting point and decomposition temperature. nih.gov

Table 4: Typical Data Obtained from Thermal Analysis

| Technique | Parameter Measured | Information Provided |

| DSC | Melting Peak (Tₘ) | Temperature at which the compound melts |

| DSC | Enthalpy of Fusion (ΔHₘ) | Energy required to melt the compound |

| TGA | Onset of Decomposition (Tₒₙₛₑₜ) | Temperature at which significant mass loss begins |

| TGA | Mass Loss (%) | Percentage of mass lost at specific temperatures |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely utilized thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. nexolve.comhu-berlin.de The measurement is conducted as a function of temperature while the sample and reference are subjected to a controlled temperature program. researchgate.netnih.gov This method is instrumental in investigating thermal transitions, such as melting, crystallization, and glass transitions. nexolve.comalstesting.co.th The result of a DSC experiment is a thermogram, which plots heat flow against temperature. hu-berlin.de Endothermic events, like melting, appear as peaks requiring more heat flow to the sample, while exothermic events, such as crystallization, result in peaks indicating heat release. ankersmid.eu

In the characterization of this compound, DSC is employed to determine its thermal properties, which are crucial for its application, for instance, as a nucleating agent in polymers. acs.org As a nucleating agent, one of the key requirements is that its melting point must be higher than that of the polymer it is intended for. acs.org Analysis of this compound reveals a distinct endothermic peak on the DSC curve, which corresponds to the melting point of the material. acs.org

Research on a series of N,N′-dicyclohexyldicarboxamide homologues established the melting point for this compound. acs.org This value is a critical parameter for verifying its suitability as a nucleating agent, ensuring it remains stable during the polymer processing phase. acs.org

Table 1: DSC Data for this compound

| Parameter | Value (°C) |

| Melting Point (T_m) | 199 |

Source: Data extracted from a study on N,N′-dicyclohexyldicarboxamide homologues. acs.org

Simultaneous Thermal Analysis

Simultaneous Thermal Analysis (STA) combines two or more thermoanalytical techniques on a single sample concurrently. ankersmid.eunetzsch.com Typically, STA refers to the simultaneous application of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). netzsch.comukm.my This approach offers significant advantages, as the test conditions (atmosphere, heating rate, etc.) are identical for both the TGA (mass change) and DSC (heat flow) signals, which simplifies the interpretation of results and improves sample throughput. ankersmid.eunetzsch.com STA allows for the differentiation between thermal events associated with a mass change, such as degradation, and those without, like melting or crystallization. ankersmid.eu

The thermal stability of this compound has been investigated using STA. acs.org The analysis provides information on the material's decomposition temperature, a key indicator of its chemical stability under heat. acs.org The TGA component of the analysis tracks the mass of the sample as a function of temperature. A significant mass loss event, accompanied by an endothermic peak in the corresponding heat flow curve, indicates the decomposition of the material. acs.org For comparative purposes, the decomposition temperature is often defined as the temperature at which a specific percentage of mass loss occurs. In the case of this compound and its homologues, the characteristic decomposition temperature was identified as the point of 5% mass loss. acs.org

Table 2: STA Data for this compound

| Parameter | Value (°C) |

| Decomposition Temperature (T_d) at 5% Mass Loss | 316 |

Source: Data extracted from a study on N,N′-dicyclohexyldicarboxamide homologues. acs.org

Supramolecular Self Assembly and Intermolecular Interactions of N,n Dicyclohexylnonanediamide

Principles of Self-Assembly in Diamide (B1670390) Systems

The self-assembly of molecules into complex, ordered superstructures is a fundamental concept in supramolecular chemistry, driven by the minimization of the system's free energy. kinampark.comdovepress.com In diamide systems, this process is primarily orchestrated by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and in some cases, π-π stacking. nih.govuniroma1.it The molecular structure is key; these molecules are typically amphiphilic, possessing polar amide groups capable of forming strong, directional hydrogen bonds, and nonpolar sections (like alkyl chains) that engage in weaker, non-directional van der Waals interactions. dovepress.comuniroma1.it

The process begins with molecules spontaneously organizing to form thermodynamically stable structures. nih.govnih.gov This organization is guided by the information encoded within the molecular building blocks. kinampark.com For diamides, the strong, directional nature of hydrogen bonds between amide groups often leads to the formation of one-dimensional aggregates such as tapes or fibers. acs.orgpnas.org These primary structures then interact further through weaker forces, such as van der Waals interactions between the aliphatic chains, to assemble into higher-order hierarchical structures like bundles or three-dimensional networks, which can immobilize solvents to form gels. nih.govscirp.orgchem-soc.si The final architecture is a result of a thermodynamic balance between the enthalpic gains from forming these bonds and the entropic costs of ordering the molecules. nih.gov

Identification and Analysis of Driving Forces

The supramolecular architecture of N,N'-dicyclohexylnonanediamide is stabilized by a combination of specific intermolecular forces. The primary driving forces are strong, directional hydrogen bonds and weaker, cumulative van der Waals interactions.

Hydrogen Bonding Networks

The most significant driving force in the self-assembly of this compound is the intermolecular hydrogen bonding between the amide (N-H) donor and carbonyl (C=O) acceptor groups. acs.orguniroma1.itscirp.org This interaction is highly directional and leads to the formation of one-dimensional, tape-like or fibrillar structures, which form the backbone of the supramolecular assembly. acs.orgpnas.org In homologous series of N,N′-dicyclohexyldicarboxamides, the amide groups are crucial as they promote this 1D crystal growth, which is essential for their function as nucleating agents. acs.org

The formation of these hydrogen bonds can be observed using Fourier-transform infrared (FTIR) spectroscopy. In a self-assembled state (like a gel or xerogel), the stretching frequencies of the N-H and C=O bonds typically shift compared to their frequencies in a dissolved, non-aggregated state, indicating the formation of a hydrogen-bonded network. nih.govmdpi.com

| Vibrational Mode | Typical Frequency (Non-H-Bonded) | Typical Frequency (H-Bonded) | Indication |

|---|---|---|---|

| N-H Stretch | ~3400-3430 cm⁻¹ | ~3200-3350 cm⁻¹ | Shift to lower frequency indicates H-bond formation. nih.gov |

| C=O Stretch (Amide I) | ~1680-1720 cm⁻¹ | ~1620-1660 cm⁻¹ | Shift to lower frequency indicates H-bond participation of the carbonyl group. mdpi.com |

π-π Stacking Interactions

π-π stacking is a non-covalent interaction that occurs between aromatic rings. nih.gov In the case of this compound, this interaction is not a contributing factor to its self-assembly. The molecule consists of a central nonanediamide (B1653443) core flanked by two cyclohexyl groups. Cyclohexyl rings are cycloaliphatic and not aromatic; they lack the delocalized π-electron system necessary for π-π stacking interactions. Therefore, the supramolecular architecture is stabilized exclusively by the combination of hydrogen bonding and van der Waals forces. This is in contrast to other diamide systems containing phenyl or other aromatic groups, where π-π stacking can play a significant role. acs.org

Morphological Evolution and Control of Self-Assembled Structures

The self-assembly of this compound and related low-molecular-weight gelators typically results in the formation of complex, high-aspect-ratio nanostructures. nih.govchem-soc.si The process is hierarchical: molecules first assemble into primary one-dimensional fibers via hydrogen bonding, and these fibers then entangle and bundle through van der Waals interactions to form a three-dimensional network that immobilizes the solvent, resulting in an organogel. uniroma1.itscirp.org

Microscopic analysis of similar organogels reveals various morphologies, including entangled fibers, rods, ribbons, or sheets. scirp.orgchem-soc.si For instance, the dilauroyl amide of trans-1,2-diaminocyclohexane, a structurally related compound, forms right-handed helical fibers with widths of 40–70 nm. pnas.org The specific morphology of the final superstructure is not static and can be controlled by tuning the assembly conditions. beilstein-journals.orgrsc.org By altering parameters such as solvent composition or the rate of cooling, it is possible to influence the kinetics of nucleation and growth, leading to different morphologies (e.g., long fibers versus smaller, more branched structures or even crystalline platelets). beilstein-journals.orgrsc.org This control over the nanoscale and microscale morphology is critical for the material's application, such as its efficiency as a nucleating agent, where the surface area and structure of the self-assembled fibers dictate their interaction with the polymer melt. acs.org

Environmental Factors Influencing Supramolecular Architectures

The delicate balance of non-covalent interactions that governs the self-assembly of this compound is highly sensitive to external environmental conditions. Key factors include the choice of solvent, temperature, and solute concentration.

Solvent Polarity: The solvent plays a critical role in the self-assembly process. rsc.org Organogelators like this compound form gels in some organic solvents but not others, highlighting the influence of solvent-solute interactions. acs.orgmdpi.com The polarity of the solvent affects the solubility of the molecule and modulates the strength of the intermolecular hydrogen bonds and van der Waals forces. nih.govmdpi.com In non-polar solvents, the hydrophobic interactions between the alkyl and cyclohexyl chains are more favorable, promoting aggregation, while the strong amide-amide hydrogen bonds can form without competition from solvent molecules. uniroma1.it

Temperature: Temperature directly impacts the kinetic energy of the molecules and the stability of the non-covalent bonds holding the assembly together. nih.govnih.gov Organogels are typically thermoreversible; heating the system provides enough energy to break the weak intermolecular bonds, causing the gel to dissolve into a solution (sol state). nih.gov Upon cooling, the self-assembly process reoccurs, and the gel network reforms. nih.gov This sol-gel transition occurs at a specific temperature, which is a key characteristic of the system.

Concentration: Self-assembly is a concentration-dependent phenomenon. mdpi.com For gelation to occur, a minimum gelation concentration (MGC) is required, below which the molecules may form smaller aggregates but not a continuous, sample-spanning network. mdpi.com Above the MGC, increasing the concentration of the gelator generally leads to a more robust and mechanically stable gel network.

Advanced Microscopy for Supramolecular Morphology of this compound

Detailed studies utilizing advanced microscopy techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) to specifically characterize the supramolecular morphology of pure this compound are not extensively available in the public scientific literature. Research has primarily focused on its application as a nucleating agent rather than its intrinsic self-assembly into distinct supramolecular structures in isolation.

While the broader field of supramolecular chemistry frequently employs these high-resolution imaging techniques to visualize the intricate architectures of self-assembled materials like organogels and nanofibers uminho.ptnih.govuni-osnabrueck.debeilstein-journals.org, specific data, including micrographs and morphological parameters for this compound, remains uncharacterised. The principles of these techniques are well-established for revealing nanoscale features:

Scanning Electron Microscopy (SEM): This technique provides topographical information about the surface of a material. For self-assembled structures, SEM can reveal the macroscopic morphology, such as the formation of fibers, ribbons, or spherical aggregates. um.edu.mo

Transmission Electron Microscopy (TEM): TEM offers higher resolution images by passing a beam of electrons through an ultrathin specimen. It can be used to visualize the finer details of self-assembled structures, including the width and internal structure of nanofibers or the lamellar spacing in gels. google.comescholarship.org

Atomic Force Microscopy (AFM): AFM can generate three-dimensional images of a sample's surface with sub-nanometer resolution. bme.hu It is particularly useful for characterizing the height, width, and periodicity of self-assembled fibrillar networks and can be performed on samples in both air and liquid environments. beilstein-journals.org

In the context of this compound, its homologues have been studied as nucleating agents for isotactic polypropylene (B1209903) (iPP). nih.govacs.org Polarized light microscopy (PLM), a lower resolution technique, has been used to observe the effect of these additives on the polymer's crystalline morphology, noting the development of a "dendritic structure" in the presence of the dicarboxamide homologues. nih.gov However, these observations reflect the interaction between the additive and the polymer matrix, not the self-assembled morphology of the compound alone.

Without dedicated studies on the supramolecular self-assembly of this compound, detailed research findings and corresponding data tables on its morphology via advanced microscopy cannot be presented.

Table 1: Investigated Properties of N,N'-Dicyclohexyldicarboxamide Homologues as Nucleating Agents

| Property Investigated | Characterization Technique | Observation for Homologue Family |

| Nucleating Efficiency | Differential Scanning Calorimetry (DSC) | Moderate nucleating efficiency. nih.gov |

| Solubility in iPP | Differential Scanning Calorimetry (DSC) | Characterized as partially soluble nucleating agents. nih.gov |

| Effect on iPP Morphology | Polarized Light Microscopy (PLM) | Induces a dendritic crystalline structure in iPP. nih.gov |

| Thermal Stability | Simultaneous Thermal Analysis | Deemed suitable for polymer processing temperatures. acs.org |

This table summarizes findings for the family of N,N'-dicyclohexyldicarboxamide homologues, including this compound, in the context of their use as polymer additives. It does not describe the supramolecular morphology of the pure compound.

N,n Dicyclohexylnonanediamide As a Polymer Nucleating Agent

Fundamental Principles of Polymer Nucleation

The performance and properties of semicrystalline polymers are significantly influenced by their crystalline structure, which is established during the solidification process from the melt. numberanalytics.comacs.org The introduction of nucleating agents is a widely adopted industrial method to control this structure. acs.orgnih.govnih.gov These additives accelerate the rate of crystallization and can influence the final morphology and polymorphic form of the polymer. redalyc.orgmit.edu

Heterogeneous Nucleation Theory in Semicrystalline Polymers

In the context of semicrystalline polymers, crystallization is predominantly initiated through heterogeneous nucleation. brunel.ac.uk This process involves the aggregation of polymer chains onto the surface of a foreign substance, which can be an impurity or a deliberately added nucleating agent. brunel.ac.uk This is in contrast to homogeneous nucleation, which occurs spontaneously within the bulk polymer melt and requires a much higher degree of supercooling. brunel.ac.uk The presence of a nucleating agent provides a surface that reduces the energy barrier for the formation of a stable crystal nucleus. unige.itmdpi.com

The effectiveness of a heterogeneous nucleating agent is determined by several factors, including its ability to be wetted by the polymer melt and the similarity between the crystalline structures of the agent and the polymer. acs.org Nucleating agents can be categorized as insoluble particles or as substances that are partially soluble in the polymer melt at processing temperatures. acs.orgnih.gov Partially soluble nucleating agents offer the advantage of better dispersibility. acs.orgnih.govnih.gov As the polymer melt cools, these agents recrystallize at a temperature higher than the polymer's crystallization temperature, forming finely dispersed solid surfaces that act as effective nucleation sites. acs.org

Crystallization Kinetics and Thermodynamics

The addition of a nucleating agent significantly alters the crystallization kinetics. redalyc.orgresearchgate.net By providing pre-existing sites for crystal growth, nucleating agents increase the crystallization temperature (Tc), which is the temperature at which crystallization occurs during cooling from the melt. They also reduce the half-time of crystallization (t1/2), which is the time required for 50% of the total crystallization to complete. researchgate.net This acceleration of the crystallization process is crucial in industrial polymer processing, as it can lead to shorter cycle times in manufacturing processes like injection molding. redalyc.org Thermodynamic parameters, such as the fold surface free energy (σe), are also influenced by nucleating agents. A lower fold surface free energy indicates a more favorable condition for crystallization. expresspolymlett.com

Influence on Polymer Crystalline Architecture and Polymorphism

N,N'-dicyclohexylnonanediamide belongs to a family of N,N′-dicyclohexyldicarboxamides that have been investigated as nucleating agents for isotactic polypropylene (B1209903) (iPP). acs.orgnih.govnih.gov The structure of these compounds, featuring a peripheral cyclohexyl group and amide functional groups, is designed to enhance nucleating efficiency and promote the formation of specific crystal structures. acs.org

Directed Crystallization of Isotactic Polypropylene (iPP)

Isotactic polypropylene is a semicrystalline polymer that can exist in different crystalline forms, known as polymorphs, with the most common being the monoclinic α-form and the hexagonal β-form. acs.org The presence and proportion of these polymorphs significantly affect the mechanical properties of the final product. acs.org Nucleating agents are used to direct the crystallization of iPP towards a desired polymorphic form and to control the size and distribution of the crystalline structures, known as spherulites. arxiv.orgresearchgate.netmdpi.com

This compound and its homologues act as partially soluble nucleating agents in iPP. nih.gov They dissolve in the polymer melt at high temperatures and then recrystallize upon cooling to form a fine network of fibrils, which serve as nucleation sites for the polymer. nih.govgoogle.com This leads to a higher density of nuclei and results in the formation of smaller spherulites, a structure often referred to as microspherulitic. bme.hubme.hu This altered morphology can lead to improvements in properties such as transparency and mechanical strength. google.comethz.ch

Induction of Specific Polymorphic Forms (e.g., α and β modifications)

While many nucleating agents are selective for the thermodynamically stable α-form of iPP, some can induce the formation of the metastable β-form. acs.org The β-modification is associated with enhanced impact resistance. acs.org Certain N,N′-dicyclohexyldicarboxamide homologues have been identified as non-selective or dual nucleating agents, meaning they can promote the formation of both α- and β-iPP. nih.gov

Specifically, N,N'-dicyclohexylsuberoylamide and N,N'-dicyclohexylsebacoylamide, which are structurally similar to this compound, have shown the ability to act as non-selective β-nucleating agents for iPP. bme.hu The formation of the β-phase is dependent on factors such as the concentration of the nucleating agent and the crystallization temperature. acs.org Below their solubility limit, these agents may not effectively nucleate β-iPP, but above this concentration, they can induce significant β-crystallinity. nih.gov The ability to control the polymorphic composition of iPP by using such nucleating agents allows for the tailoring of its mechanical properties to specific applications. acs.orgnih.gov

Quantification of Nucleation Efficiency

The efficiency of a nucleating agent is typically quantified by its effect on the crystallization temperature (Tc) of the polymer, as measured by differential scanning calorimetry (DSC). nih.govredalyc.org A higher Tc indicates a more effective nucleating agent, as it initiates crystallization at a lower degree of supercooling. brunel.ac.uk The nucleation efficiency can be further assessed by analyzing the crystallization rate constant and the half-time of crystallization. expresspolymlett.comresearchgate.net

For the N,N′-dicyclohexyldicarboxamide family, DSC studies have shown that the crystallization peak temperatures of iPP increase significantly with the addition of these compounds, confirming their nucleating effect. nih.gov The efficiency often reaches a plateau at a certain concentration, which is characteristic of partially soluble nucleating agents. nih.gov Polarized light microscopy (PLM) is another technique used to visually assess the effect of nucleating agents on the crystalline morphology, allowing for the observation of changes in spherulite size and structure. nih.govnih.gov

The relative amount of β-modification (kβ value) in iPP can also be determined from DSC melting curves, providing a quantitative measure of the β-nucleating ability of an additive. acs.org

Below is a table summarizing the effect of a related dicarboxamide nucleating agent on the crystallization of iPP.

| Property | Neat iPP | iPP + DCHSubA (1500 ppm) | iPP + DCHSubA (1800 ppm) |

| Crystallization Temp. (Tc) from melt | ~118 °C acs.org | Starts to be effective | Higher Tc than neat iPP nih.gov |

| Melting Behavior | Single peak ~165 °C (α-iPP) nih.gov | Single peak ~165 °C (α-iPP) nih.gov | Dual peaks: ~155 °C (β-iPP) and ~165 °C (α-iPP) nih.gov |

| Morphology | Large α-spherulites acs.org | Dendritic structure nih.gov | Mix of α and β structures nih.gov |

| Nucleation Effect | Standard heterogeneous nucleation | Moderate α-nucleation | Non-selective α and β nucleation nih.gov |

| Data derived from studies on N,N′-dicyclohexylsuberoylamide (DCHSubA), a homologue of this compound, illustrating the behavior of this class of nucleating agents. nih.govacs.org |

Mechanisms of Nucleating Duality and Selectivity

The efficacy of a nucleating agent in a polymer matrix is intricately linked to its ability to induce the formation of specific crystalline structures. This compound and its homologues exhibit complex nucleating behaviors that are highly dependent on factors such as concentration and temperature. This section explores the dual nucleating capabilities of these additives, particularly in isotactic polypropylene (iPP), and their role in controlling the final polymorphic composition of the polymer.

Non-Selective Beta-Nucleating Agent Behavior in iPP

While some nucleating agents are highly selective, promoting the formation of a single crystal modification (either α or β form) in iPP, this compound and similar N,N'-dicyclohexyldicarboxamide homologues are categorized as non-selective or dual nucleating agents. nih.govsemanticscholar.org This means they can induce the crystallization of both the α and β modifications of iPP. nih.gov The resulting crystalline structure is not fixed but is rather a function of the thermal conditions during processing. nih.gov

Research on N,N'-dicyclohexyldicarboxamide homologues has shown that they are not selective to the β-modification of iPP. nih.govacs.org Instead, the β-content in the polymer exhibits a maximum as the concentration of the nucleating agent increases, with the peak β-content occurring around the solubility limit of the additive. acs.org The final polymorphic composition and the developed crystalline structure are dependent on both the nucleating agent concentration and the temperature, which govern the dissolution and recrystallization of the agent itself, as well as the polymer's crystallization and the growth rates of the different modifications. nih.govacs.org

Dual Nucleating Ability and Polymorphic Composition Control

The dual nucleating ability of compounds like this compound allows for the manipulation of the crystalline structure of iPP. semanticscholar.orgbme.hu By carefully selecting the concentration of these partially soluble nucleating agents, it is possible to control the polymorphic composition of the final polymer product. semanticscholar.orgacs.org For instance, certain N,N'-dicyclohexyldicarboxamide homologues have been identified as non-selective β-nucleating agents, which can lead to a significant improvement in properties like impact resistance. semanticscholar.org

The mechanism behind this dual nucleation is tied to the partial solubility of these additives in the polymer melt. semanticscholar.orgacs.org During cooling, the nucleating agent recrystallizes at a temperature higher than the crystallization temperature of the polymer, creating heterogeneous surfaces that facilitate polymer crystallization. acs.org The interplay between the nucleating agent's recrystallization and the polymer's crystallization kinetics determines the ratio of α to β crystals. A key finding is that a special self-organizing structure can develop in iPP in the presence of these dual-ability nucleating agents, where small α-crystals are finely distributed within a β-matrix. bme.hu This unique morphology is credited with the advantageous mechanical properties observed in iPP nucleated with these agents. bme.hu

| Nucleating Agent Homologue | Observed Nucleating Behavior in iPP | Key Finding |

| N,N'-dicyclohexylsuberoylamide | Non-selective β-nucleating agent with dual nucleating ability. acs.orgbme.hu | Exhibits a maximum β-content around its solubility limit. acs.org |

| N,N'-dicyclohexylsebacoylamide | Non-selective β-nucleating agent with dual nucleating ability. acs.orgbme.hu | Similar behavior to organogelators, which is unique as they are typically α-nucleating agents. bme.hu |

| This compound | A member of the N,N'-dicyclohexylcarboxamide homologue sequence with nucleating effects. bme.hu | Contributes to the manipulation of supermolecular structure in iPP. bme.hu |

Modification of Polymer Morphology and Supermolecular Structures

The introduction of nucleating agents like this compound into a polymer melt can profoundly influence the resulting morphology and supermolecular organization. These additives can direct the crystallization process, leading to unique and often desirable structural formations at the microscopic level.

Development of Dendritic Crystallization

A notable morphological feature observed in iPP nucleated with certain N,N'-dicyclohexyldicarboxamide homologues is the development of a dendritic crystalline structure. semanticscholar.orgacs.org Dendritic crystals are characterized by their branched, tree-like appearance. This type of crystallization can be influenced by factors such as surface stress on the lamellar crystals, which can induce chain tilting and lead to curved growth. nih.gov While most of the studied N,N'-dicyclohexyldicarboxamide compounds show moderate nucleating efficiency, the presence of this interesting dendritic structure is a significant finding. semanticscholar.orgacs.org Even compounds with lower decomposition temperatures within this family have been observed to recrystallize in a similar dendritic fashion, indicating their nucleating effect. acs.org

Formation of Self-Organizing Polymer Structures

Self-organization is a process where components of a system spontaneously arrange into ordered structures. rsc.orgnih.gov In polymers, this can lead to the formation of superstructures with dimensions ranging from nanometers to micrometers. rsc.org Research has demonstrated that in the presence of nucleating agents with dual nucleating ability, a special self-organizing structure can develop in iPP. bme.hu This structure consists of small α-crystals finely distributed within a β-matrix and can form under conventional processing conditions. bme.hu The formation of such self-organized structures is crucial as it can explain the advantageous mechanical properties of iPP containing these dual-ability nucleating agents. bme.hu

Cross-Nucleation Phenomena and Epitaxy

Cross-nucleation is a phenomenon where one crystal modification of a polymer can nucleate the growth of another modification. This is particularly relevant in systems with dual nucleating agents. A proposed geometrical model has been shown to be reliable in explaining crystallization on the surface of a non-selective β-nucleating agent and in the case of "cross-nucleation". bme.hu

Epitaxy, the growth of a crystalline substance on a crystalline substrate, is a key principle in understanding the efficiency of nucleating agents. The similarity between the crystalline structures of the nucleating agent and the polymer is a critical factor for high nucleating efficiency. semanticscholar.org The peripheral cyclohexyl group present in efficient nucleating agents like N,N'-dicyclohexyl-terephthalamide and N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide is thought to enhance nucleating efficiency. semanticscholar.orgacs.org The amide functional groups also play a dual role by providing thermal stability and promoting one-dimensional crystal growth of the nucleating agent, which leads to a higher surface-to-volume ratio, further enhancing its nucleating capability. semanticscholar.orgacs.org

| Phenomenon | Description | Relevance to this compound & Homologues |

| Dendritic Crystallization | The growth of branched, tree-like crystalline structures. semanticscholar.orgacs.org | Observed in iPP nucleated with N,N'-dicyclohexyldicarboxamide homologues. semanticscholar.orgacs.org |

| Self-Organizing Structures | Spontaneous formation of ordered structures, such as fine α-crystals within a β-matrix. bme.hu | Occurs in iPP with dual-ability nucleating agents, enhancing mechanical properties. bme.hu |

| Cross-Nucleation | One crystal modification nucleating the growth of another. bme.hu | Explained by a geometrical model for non-selective nucleating agents. bme.hu |

| Epitaxy | Growth of a crystal on a crystalline substrate. semanticscholar.org | The structural similarity between the nucleating agent and polymer enhances efficiency. semanticscholar.org |

Rheological Behavior of Polymer Composites Incorporating this compound

The incorporation of nucleating agents such as this compound into a polymer matrix significantly influences the material's flow behavior in the molten state. This alteration of rheological properties is critical for polymer processing operations like injection molding and extrusion, as it affects processability, cycle times, and the final properties of the manufactured part. The rheological changes are intrinsically linked to the interactions between the nucleating agent and the polymer chains and the resulting crystalline morphology.

Melt Rheology and Viscoelastic Properties

The introduction of this compound, a member of the N,N′-dicyclohexyldicarboxamide homologous series, into a polymer melt can induce significant changes in its viscoelastic response. nih.gov While specific data for this compound is not extensively documented in public literature, the behavior of similar long-chain diamide (B1670390) and amide-based nucleating agents provides a strong indication of its effects. researchgate.netwiley.com

Amide-based nucleating agents have the capacity for self-assembly within the polymer melt, often forming a three-dimensional fibrillar network. nih.govacs.org The formation of this network structure is a key factor governing the rheological properties of the composite. At concentrations above a certain percolation threshold, this network can cause a transition from liquid-like to a more solid-like viscoelastic behavior. researchgate.net This transition is characterized by a notable increase in the storage modulus (G') and complex viscosity (η*) at low angular frequencies. The storage modulus, representing the elastic component of the viscoelastic behavior, may show a plateau in the low-frequency region, a hallmark of a structured or networked fluid.

In contrast, some studies on other amide-based nucleating agents, such as certain oxalamides, have reported a reduction in melt viscosity. nih.govacs.org This phenomenon has been attributed to the alignment of polymer chains in the presence of the self-assembled nucleating agent structures. acs.org The specific effect of this compound would likely depend on its concentration, its dispersion within the polymer matrix, and the processing conditions.

The table below illustrates the expected qualitative and quantitative changes in the rheological parameters of a polymer melt upon the addition of a long-chain diamide nucleating agent, based on trends observed for this class of additives.

Table 1: Representative Rheological Properties of a Polymer Composite with a Long-Chain Diamide Nucleating Agent

| Rheological Parameter | Neat Polymer (Typical Values) | Polymer with Nucleating Agent (Expected Trend) | Description of Change |

| Zero-Shear Viscosity (η₀) | Low to Moderate | Increased | The network structure formed by the nucleating agent restricts polymer chain mobility, increasing resistance to flow at very low shear rates. |

| Complex Viscosity (η) at low ω* | Follows Newtonian plateau | Significantly Increased | Indicates the formation of a percolated network structure, leading to more solid-like behavior. researchgate.net |

| Storage Modulus (G') at low ω | ω² dependence (liquid-like) | Plateau or reduced slope | The elastic network of the nucleating agent contributes to a more solid-like, elastic response. researchgate.net |

| Loss Modulus (G'') at low ω | ω¹ dependence (viscous-like) | May show complex behavior | The viscous response is also affected by the network, but the elastic component often dominates the change. |

| Shear Thinning Behavior | Pronounced at high shear rates | Potentially more pronounced | The network structure can be broken down under shear, leading to a sharp decrease in viscosity. |

Note: The values and trends are illustrative and based on the general behavior of amide-based nucleating agents. The exact values would depend on the specific polymer, the concentration of this compound, and the measurement conditions.

Correlation with Crystalline Morphology

The rheological behavior of polymer composites containing this compound is directly correlated with the crystalline morphology it induces. As a nucleating agent, its primary function is to provide a high density of sites for the initiation of crystal growth upon cooling from the melt. google.com

The self-assembly of long-chain diamides like this compound into fine, well-dispersed crystalline structures is crucial. nih.govacs.org These structures act as templates for the epitaxial crystallization of the polymer. The result is a final product with a greater number of smaller, more uniform spherulites compared to the un-nucleated polymer.

This alteration of the crystalline structure has a profound impact on the melt rheology during the crystallization process. The onset of crystallization, which occurs at a higher temperature in the presence of the nucleating agent, is marked by a sharp increase in viscosity and storage modulus. mdpi.comnih.gov The fine, fibrillar network of the nucleating agent, which is present in the melt before the bulk of the polymer crystallizes, establishes the initial structured fluid behavior. As the polymer crystallizes onto these nucleation sites, the mechanical network is reinforced, leading to the rapid solidification of the material.

The efficiency of the nucleating agent in creating a fine and homogeneous crystalline structure can be correlated with the observed rheological changes. A more efficient nucleating agent will lead to a more rapid increase in viscosity and modulus during cooling, reflecting the faster crystallization kinetics. This relationship is critical for optimizing processing cycles, as a faster solidification time can lead to reduced cycle times in processes like injection molding.

The table below summarizes the relationship between the crystalline morphology induced by the nucleating agent and the resulting rheological observations.

Table 2: Correlation between Crystalline Morphology and Rheological Behavior

| Morphological Feature | Inducing Factor | Rheological Consequence |

| High Nucleation Density | Presence of this compound | Faster onset of crystallization-induced viscosity increase. |

| Fine Spherulite Structure | Numerous nucleation sites provided by the agent | More uniform solidification and potentially lower internal stresses in the final part. |

| Self-Assembled Network of Nucleant | Chemical nature of the long-chain diamide | Increased melt elasticity (G') and complex viscosity (η*) at low frequencies, indicating a transition to solid-like behavior. researchgate.net |

| Orientation of Polymer Chains | Interaction with the nucleating agent's surface | Can influence the flow behavior, potentially leading to viscosity reduction under certain shear conditions. acs.org |

Computational and Theoretical Studies of N,n Dicyclohexylnonanediamide Systems

Molecular Modeling and Simulation of Interactionsqst.go.jp

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecules. upc.edu For N,N'-dicyclohexylnonanediamide, these methods are crucial for understanding the non-covalent interactions that govern its function, particularly the hydrogen bonds formed by the amide groups and van der Waals forces involving the cyclohexyl and aliphatic chain components. These simulations can elucidate how the molecule interacts with itself and with polymer chains. scifiniti.com

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. pku.edu.cnmdpi.com It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial variables, making it more computationally tractable than traditional wavefunction-based methods for large molecules. pku.edu.cnesqc.org

In the context of this compound, DFT calculations can be employed to:

Determine Optimized Molecular Geometry: Find the lowest energy conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles.

Calculate Electronic Properties: Determine properties such as the distribution of electron density, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). These are essential for understanding the molecule's reactivity and interaction potential.

Analyze Vibrational Frequencies: Predict the infrared spectrum of the molecule, which can be used to validate the calculated structure against experimental data.

Quantify Intermolecular Interaction Energies: Calculate the binding energy between two or more this compound molecules, revealing the strength of hydrogen bonding and other non-covalent interactions that drive self-assembly.

The accuracy of DFT calculations depends on the choice of the exchange-correlation functional, which approximates the complex many-electron interactions. mdpi.com

| Calculated Property | Description | Potential Significance |

|---|---|---|

| Total Energy (Hartree) | The ground state electronic energy of the optimized molecular structure. | Provides a basis for comparing the stability of different conformers. |

| HOMO-LUMO Gap (eV) | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates the chemical reactivity and electronic excitation energy of the molecule. |

| Dipole Moment (Debye) | A measure of the net molecular polarity arising from charge distribution. | Influences solubility and intermolecular electrostatic interactions. |

| Hydrogen Bond Energy (kcal/mol) | The calculated strength of the hydrogen bond between two molecules (e.g., in a dimer). | Crucial for understanding the primary driving force for supramolecular assembly. |

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. libretexts.org The atoms and molecules are allowed to interact for a fixed period, giving a view of the dynamic evolution of the system. wustl.edu By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that describe the positions and velocities of particles as a function of time. libretexts.orgwustl.edu This approach is well-suited for studying large molecular systems and processes that occur over longer timescales than can be addressed by quantum methods. ucsf.edu

For the this compound system, MD simulations can be used to:

Simulate Self-Assembly: Model how individual molecules aggregate from a disordered state (e.g., in a polymer melt) to form ordered, fibrillar structures.

Study Interactions with Polymers: Simulate this compound within a polymer matrix, such as isotactic polypropylene (B1209903) (iPP), to observe how it influences polymer chain conformation and mobility near the nucleating agent's surface. acs.org

Determine Conformational Dynamics: Analyze the flexibility of the nonane (B91170) chain and the rotational freedom of the cyclohexyl groups to understand how molecular conformation adapts during the crystallization process.

Calculate Thermodynamic Properties: Estimate properties like the potential energy of the system, which can be used to understand the stability of the resulting supramolecular structures. tudelft.nl

MD simulations rely on force fields, which are sets of empirical potential energy functions and parameters that describe the interactions between atoms. epfl.ch The choice of force field is critical for the accuracy of the simulation.

| Parameter | Example Value/Setting | Purpose |

|---|---|---|

| System Composition | ~50 this compound molecules in a box of ~1000 iPP chains | To simulate the nucleation process at a relevant concentration. |

| Force Field | GAFF (General Amber Force Field) / OPLS (Optimized Potentials for Liquid Simulations) | To define the interatomic and intramolecular potentials governing particle interactions. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant Number of particles, Pressure, and Temperature, mimicking experimental conditions. |

| Temperature | 450-500 K (Melt), 380-410 K (Crystallization) | To simulate the dissolution and subsequent recrystallization of the nucleating agent and polymer. |

| Simulation Time | 100-500 nanoseconds | To allow sufficient time for molecular diffusion and the formation of ordered structures. |

Density Functional Theory (DFT) Calculations

Prediction of Supramolecular Assembly Architectures

The function of this compound as a nucleating agent is predicated on its ability to self-assemble into well-defined, high-aspect-ratio structures within the host polymer. Computational methods can predict the architecture of these supramolecular assemblies. The amide groups are known to promote one-dimensional crystal growth through strong, directional hydrogen bonding, while the bulky cyclohexyl groups at the periphery can influence the packing and interaction with the polymer matrix. acs.org

Computational docking and molecular mechanics calculations can be used to explore various possible packing arrangements (polymorphs) of the molecules. By calculating the lattice energy of different hypothetical crystal structures, it is possible to predict the most thermodynamically stable assembly. These studies often reveal that molecules like this compound arrange into extended, one-dimensional ribbons or fibrils held together by a network of N-H···O=C hydrogen bonds. The flexible nonanediamide (B1653443) spacer allows the cyclohexyl groups to be positioned in a way that facilitates favorable interactions and efficient packing.

Structure-Property Relationship Elucidation in Nucleating Agent Design

Understanding the relationship between molecular structure and nucleating efficiency is key to designing better additives for polymers. acs.org Computational studies provide a direct link between the atomic-level features of this compound and its performance.

Key structural features and their impact on properties that can be analyzed computationally include:

Amide Groups: DFT calculations can confirm the strength and directionality of hydrogen bonds formed by the amide groups, which are essential for creating the stable 1D fibrillar network that acts as a template for polymer crystallization. acs.org

Cyclohexyl Groups: MD simulations can show how these bulky, non-polar groups interact with polymer chains. The cyclohexyl group is a common feature in efficient nucleating agents and is thought to enhance nucleating efficiency. acs.org Simulations can probe the nature of this enhancement, whether through specific surface interactions or by influencing the solubility and dispersion of the agent in the polymer melt.

Aliphatic Spacer (Nonane chain): The length and flexibility of the C9 spacer are critical. Computational analysis can determine the preferred conformations of this chain and how they affect the spacing between the cyclohexyl end-groups, which in turn influences the crystal packing of the nucleating agent and its lattice matching with the polymer.

By systematically modifying the molecular structure in silico (e.g., changing the spacer length or replacing the cyclohexyl groups) and calculating the resulting changes in interaction energies and assembly architecture, researchers can develop predictive models for nucleating agent performance.

Thermodynamic and Kinetic Modeling of Nucleation Processes

The formation of crystalline structures from a melt is governed by both thermodynamics and kinetics. ucl.ac.uk Computational models can be used to describe the nucleation process induced by this compound.

Thermodynamic modeling , often based on classical nucleation theory, focuses on the free energy changes associated with the formation of a new phase. arxiv.org The key parameters are the driving force for nucleation (related to supersaturation or undercooling) and the interfacial free energy between the nucleating agent's crystal surface and the polymer melt. arxiv.org Values for interfacial energy can be estimated from MD simulations by analyzing the interaction energies at the interface between the simulated this compound fibril and the polymer melt.

Kinetic modeling describes the rate at which stable nuclei form and grow. copernicus.orgnih.gov Kinetic models, such as those based on the Avrami equation, can be parameterized with data from simulations. For example, MD simulations can provide insights into the diffusion rates of polymer segments to the growing crystal face and the frequency of successful attachment events. By simulating the nucleation process at different temperatures, it is possible to construct a computational model that predicts the crystallization rate, which can then be compared with experimental data from techniques like differential scanning calorimetry (DSC). nih.gov These models can help explain why certain nucleating agents are effective only within specific temperature windows. mdpi.com

Future Research Directions and Emerging Paradigms

Design and Synthesis of Advanced Diamide (B1670390) Derivatives

The foundational design of N,N'-dicyclohexylnonanediamide leverages key structural features to enhance nucleation efficiency. acs.org The peripheral cyclohexyl groups are common in effective nucleating agents, while the amide groups provide thermal stability and encourage the one-dimensional crystal growth necessary for a high surface-to-volume ratio. acs.org Future research will focus on systematically modifying this structure to create advanced derivatives with tailored properties.

A primary research direction involves altering the length of the aliphatic chain that connects the two amide groups. The existing homologous series includes derivatives from succinyl (4 carbons) to sebacoyl (10 carbons) moieties. acs.orgbme.hu A systematic investigation into longer or shorter chain lengths, as well as the introduction of branching or unsaturated bonds within the chain, could yield derivatives with optimized solubility and crystallization temperatures for specific polymer hosts.

Another avenue is the modification of the cycloaliphatic groups. Replacing the cyclohexyl rings with other cyclic or polycyclic structures (e.g., cyclopentyl, cycloheptyl, or adamantyl groups) could significantly impact the agent's interaction with polymer chains and its self-assembly behavior. The synthesis of these new derivatives would likely follow established routes involving the reaction of the corresponding diamine (e.g., cyclohexylamine) with a dicarboxylic acid chloride. bme.hu Characterization via methods like 13C NMR and FTIR spectroscopy would be crucial to confirm the successful synthesis and purity of these novel compounds. acs.org

| Parameter | Rationale for Modification | Potential Outcome | Example Derivative Concept |

| Aliphatic Chain Length | Fine-tune solubility and melting point | Optimized dispersion and nucleation temperature | N,N'-dicyclohexyldodecanediamide |

| Aliphatic Chain Functionality | Introduce specific interactions (e.g., hydrogen bonding) | Enhanced compatibility with polar polymers | N,N'-dicyclohexyl-5-hydroxyundecanediamide |

| Cycloaliphatic Group | Alter steric hindrance and crystal packing | Improved epitaxial matching with polymer lattice | N,N'-di(adamantyl)nonanediamide |

| Amide Group Substitution | Modify hydrogen bonding network | Control of self-assembly into fibrillar structures | N-methyl-N,N'-dicyclohexylnonanediamide |

Exploration in Diverse Polymer Systems and Composites

Initial studies have successfully demonstrated the use of the N,N'-dicyclohexyldicarboxamide family, including the nonanediamide (B1653443) derivative, as nucleating agents for isotactic polypropylene (B1209903) (iPP). acs.orgbme.hu However, the potential applications extend far beyond iPP. A significant future research direction is the exploration of this compound and its derivatives in a wider range of polymer systems.

Biodegradable polymers such as Polylactic Acid (PLA) represent a key target. PLA often suffers from slow crystallization rates, which limits its mechanical and thermal properties. Nucleating agents like N,N',N''-tricyclohexyl-1,3,5-benzenetricarboxylamide have already proven effective in PLA by self-assembling into fibrillar structures that accelerate crystallization. semanticscholar.org Investigating this compound in PLA could yield similar benefits, potentially improving its heat distortion temperature and reducing cycle times in manufacturing processes. semanticscholar.org

High-performance polyolefins like polyethylene (B3416737) (PE), particularly linear low-density polyethylene (LLDPE) and high-density polyethylene (HDPE), are another promising area. While PE has a naturally fast crystallization rate that makes it difficult to nucleate effectively, advanced agents have shown the ability to increase the peak crystallization temperature (Tc) and dramatically reduce crystallization half-times. tappi.org The introduction of this compound into PE could lead to enhanced modulus and dimensional stability, which is valuable for film and molding applications. tappi.org

Furthermore, the incorporation of these diamide derivatives into polymer composites, such as those reinforced with glass or natural fibers, is an emerging field. In such systems, the nucleating agent could induce transcrystallinity at the fiber-matrix interface, strengthening the bond between the reinforcement and the polymer and leading to superior composite mechanical properties.

| Polymer System | Current Limitation | Potential Benefit of this compound | Target Property Improvement |

| Polylactic Acid (PLA) | Slow crystallization rate, low heat resistance | Increased nucleation density and crystallization rate. semanticscholar.org | Higher crystallinity, increased Heat Deflection Temperature (HDT). semanticscholar.org |

| Polyethylene (LLDPE, HDPE) | Very fast crystallization, difficult to control morphology | Reduced crystallization half-time, increased Tc. tappi.org | Higher stiffness (secant modulus), faster processing cycles. tappi.org |

| Fiber-Reinforced Composites | Weak fiber-matrix interfacial adhesion | Inducing transcrystallinity at the interface | Improved stress transfer, higher tensile and impact strength |

| Polymer Blends | Poor phase morphology control | Selective nucleation of one phase for finer domain size | Enhanced mechanical compatibility and performance |

Development of In-Situ Characterization Methodologies

To fully understand and optimize the performance of this compound and its derivatives, it is crucial to move beyond conventional post-processing characterization. The development and application of in-situ methodologies that can monitor the nucleation and crystallization process in real-time are paramount.

Techniques combining rheology with simultaneous optical or scattering measurements are particularly powerful. For example, rheo-optical setups can track changes in the polymer's viscoelastic properties as the nucleating agent self-assembles and induces crystallization, while simultaneously observing the growth of crystalline structures like spherulites with polarized light microscopy (PLM). acs.org

Synchrotron-based techniques like time-resolved wide-angle X-ray scattering (WAXS) and small-angle X-ray scattering (SAXS) offer even deeper insights. These methods can be applied during a simulated processing cycle (e.g., extrusion or injection molding) to track the evolution of crystalline phases, lamellar thickness, and the orientation of both the polymer and the nucleating agent's self-assembled structures with millisecond resolution. This allows researchers to directly correlate processing conditions with the final material morphology. A key future goal is to use these techniques to observe the very early stages of nucleation, providing direct evidence for proposed mechanisms like epitaxial growth.

| In-Situ Technique | Information Gained | Research Question Addressed |

| Differential Scanning Calorimetry (DSC) | Crystallization temperature (Tc), crystallization half-time (t1/2) tappi.org | How does the additive concentration affect the overall speed of crystallization? |

| Polarized Light Microscopy (PLM) | Spherulite size, density, and morphology acs.org | Does the additive promote smaller, more numerous crystals? |

| Rheology with SAXS/WAXS | Viscoelastic changes during crystallization, evolution of crystal structure and orientation | How does the nucleating agent's network formation affect the melt flow and final crystal structure under shear? |

| In-Situ Atomic Force Microscopy (AFM) | Nanoscale visualization of crystal growth on nucleating agent surfaces | What is the specific mechanism of crystal templating at the molecular level? |

Synergistic Integration of Experimental and Computational Approaches

A truly predictive understanding of how this compound functions requires a synergistic approach that combines the experimental work outlined above with advanced computational modeling. This integration allows for the validation of simulation predictions against experimental data and the use of simulations to explore phenomena that are difficult to observe directly in the lab.

Molecular Dynamics (MD) simulations are particularly well-suited for this purpose. MD can be used to model the self-assembly of the diamide molecules in a polymer melt, predicting how they form the fibrillar or crystalline networks that serve as nucleation sites. These simulations can also elucidate the specific interactions between the diamide surface and polymer chains, revealing the energetic factors that favor nucleation.

Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate the properties of the diamide molecules themselves, such as their optimal geometry and intermolecular interaction energies. This information can serve as input for more coarse-grained simulations. For instance, DFT can help rationalize the stability of different crystal polymorphs of the nucleating agent, which in turn influences its effectiveness.

A future paradigm would involve using computational screening to design novel diamide derivatives. By simulating various modified structures, researchers could predict their potential efficacy as nucleating agents before undertaking their costly and time-consuming synthesis, dramatically accelerating the discovery of new, high-performance additives. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.